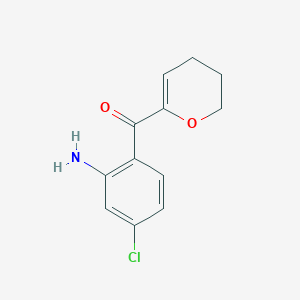

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone

Description

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone is a chemical compound used primarily as a building block in chemical synthesis. It has a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 g/mol. The compound features a combination of aromatic and heterocyclic structures, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name |

(2-amino-4-chlorophenyl)-(3,4-dihydro-2H-pyran-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-8-4-5-9(10(14)7-8)12(15)11-3-1-2-6-16-11/h3-5,7H,1-2,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOQWNLABKHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)C(=O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation and Cyclization

The most widely reported method involves a three-component reaction combining 2-amino-4-chlorobenzaldehyde, 3,4-dihydro-2H-pyran, and malononitrile. The process begins with a Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. This intermediate undergoes Michael addition with 3,4-dihydro-2H-pyran, followed by intramolecular cyclization to yield the target compound.

Reaction conditions typically employ 2-aminoethanol or piperidinium acetate as a base catalyst in toluene or methanol at room temperature for 24 hours, achieving yields of 81–88%. The electron-withdrawing chlorine substituent on the phenyl ring enhances electrophilicity, facilitating nucleophilic attack by the dihydropyran component.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics by stabilizing charged intermediates. Catalytic systems using piperidinium acetate (5–10 mol%) demonstrate superior efficiency compared to morpholine or inorganic bases. Automated systems with real-time pH monitoring further enhance reproducibility in industrial settings.

Friedel-Crafts Acylation Strategy

Acyl Chloride Intermediate Formation

An alternative route involves Friedel-Crafts acylation of 3,4-dihydro-2H-pyran with 2-amino-4-chlorobenzoyl chloride. The benzoyl chloride is prepared via chlorination of 2-amino-4-chlorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

Lewis Acid Catalysis

AlCl₃ or FeCl₃ (1.2 equivalents) in dichloromethane at 0–5°C promotes electrophilic aromatic substitution, forming the ketone linkage. Yields range from 65–72%, with side products arising from over-chlorination or dihydropyran ring opening.

Industrial-Scale Continuous Flow Synthesis

Reactor Design and Process Parameters

Large-scale production utilizes continuous flow reactors to mitigate exothermic risks and improve mixing. Key parameters include:

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Residence Time | 30–60 minutes | Maximizes conversion |

| Temperature | 50–70°C | Prevents decomposition |

| Pressure | 2–4 bar | Enhances solubility |

| Catalyst Loading | 5–7 mol% | Balances cost and efficiency |

Workup and Purification

Post-reaction, the crude mixture is washed with water to remove catalysts, followed by solvent evaporation under reduced pressure. Recrystallization from ethanol/water (3:1 v/v) yields 95–97% pure product.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Byproduct Formation

Multi-component routes produce <5% dimeric byproducts, while Friedel-Crafts methods yield 10–15% ring-opened derivatives. Continuous flow systems reduce byproducts to <2% through precise temperature control.

Mechanistic Insights and Intermediate Characterization

Key Intermediates

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation and nitration reactions often use reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, thiazole derivatives, which share a similar scaffold, have shown significant activity against various cancer cell lines. The incorporation of the chlorophenyl group in (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone may enhance its cytotoxicity due to the electron-withdrawing nature of chlorine, which can increase the compound's reactivity towards biological targets .

- Antimicrobial Properties : The compound has potential applications in developing antimicrobial agents. Similar compounds have demonstrated effectiveness against bacterial strains and fungi. The presence of the chlorophenyl group is crucial for enhancing antimicrobial activity, as evidenced by studies on related thiazole derivatives that exhibited significant antibacterial and antifungal effects .

- Anticonvulsant Activity : There is a growing interest in exploring the anticonvulsant properties of compounds with similar structures. Research on thiazole-linked derivatives has shown promising results in seizure models, suggesting that this compound could be evaluated for similar therapeutic effects .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to act as a precursor for synthesizing more complex organic compounds. The ability to incorporate various functional groups through chemical reactions makes it valuable in drug development and materials science .

- Reagent in Chemical Reactions : As a reagent, it can participate in various reactions such as nucleophilic substitutions and cyclizations to form new compounds with diverse biological activities .

Case Study 1: Anticancer Screening

A study involving the synthesis of pyridine-thiazole hybrids demonstrated that compounds with similar structural features to this compound exhibited significant inhibitory effects on cancer cell proliferation. The study highlighted that introducing halogen substituents like chlorine could enhance the anticancer efficacy due to increased lipophilicity and interaction with cellular targets .

Case Study 2: Antimicrobial Evaluation

In another investigation, thiazole derivatives were synthesized and screened for their antimicrobial properties against various bacterial strains. The results indicated that compounds with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts. This suggests that this compound could be similarly evaluated for its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone, with the molecular formula C₁₂H₁₂ClNO₂ and CAS number 1603124-99-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique combination of an aromatic amine and a heterocyclic pyran ring, which contributes to its reactivity and biological interactions. Its structure is represented as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. Research has shown that derivatives of similar structures possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell wall synthesis or function .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing lipophilicity and facilitating cellular uptake .

Table 1 summarizes the IC50 values for different cell lines:

The proposed mechanism involves the interaction of the compound with specific molecular targets within cancer cells. It may inhibit key enzymes involved in cell proliferation or induce apoptosis through caspase activation pathways. Further studies are needed to elucidate the exact biochemical pathways affected by this compound.

Case Studies

- Study on Antiviral Activity : A study reported that related compounds showed inhibitory effects against human adenovirus (HAdV), suggesting potential for antiviral applications. The lead compounds exhibited low cytotoxicity alongside effective antiviral properties .

- Antibacterial Efficacy : Another case study demonstrated that derivatives of this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL against various bacterial strains .

Q & A

Q. What are the recommended synthetic routes for (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 2-amino-4-chlorobenzoic acid derivatives with 3,4-dihydro-2H-pyran intermediates via a Friedel-Crafts acylation or Knoevenagel condensation. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic reactivity .

- Catalyst choice : Lewis acids (e.g., AlCl₃) or Brønsted acids improve acylation efficiency.

- Temperature control : Reflux conditions (~110–130°C) ensure complete cyclization of the dihydropyran moiety .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and NH₂ bending (amine) at ~1600–1620 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for 2-amino-4-chlorophenyl) and dihydropyran protons (δ 1.8–2.5 ppm for CH₂ groups) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching calculated molecular weights (e.g., ~265–275 Da) .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .

- Molecular Docking : Screen against target proteins (e.g., neurotransmitter receptors) using AutoDock Vina. Prioritize hydrogen bonding between the amine group and active-site residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR)?

Methodological Answer:

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping in dihydropyran) causing signal broadening .

- Solvent-Dependent Studies : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced conformational changes.

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography) to confirm assignments .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For solution stability, store at 4°C, 25°C, and 40°C with inert gas (N₂) to prevent oxidation .

- Degradation Products : Analyze by LC-MS/MS to identify hydrolyzed or oxidized by-products (e.g., cleavage of the dihydropyran ring) .

Q. How does crystallographic analysis reveal intermolecular interactions influencing the compound’s solid-state behavior?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Hydrogen Bonding : Measure N–H···O=C interactions between the amine and carbonyl groups (typical bond lengths: 2.8–3.0 Å) .

- Packing Motifs : Analyze π-π stacking of aromatic rings (distance ~3.5 Å) and van der Waals interactions in dihydropyran .

- Powder XRD : Correlate crystallinity with solubility profiles (e.g., amorphous vs. crystalline phases) .

Q. What in vitro assays are appropriate for evaluating potential pharmacological activity, and how should controls be designed?

Methodological Answer:

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists for serotonin/dopamine receptors). Include positive controls (e.g., clozapine) and negative controls (vehicle-only) .

- Cytotoxicity Screening : Employ MTT assays on HEK-293 or SH-SY5Y cells. Test concentrations from 1 nM–100 µM; calculate IC₅₀ values .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

Q. How can researchers address limitations in generalizing experimental results (e.g., sample degradation or matrix variability)?

Methodological Answer:

- Sample Stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent oxidation. Use continuous cooling (4°C) during long-term experiments .

- Matrix Complexity : Spike the compound into real wastewater or biological fluids to assess matrix effects. Compare recovery rates against synthetic matrices .

- Replication : Conduct triplicate runs with independent sample preparations to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.